An In-depth Technical Guide to 2-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Pyrimidin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The pyrimidine core is a well-established pharmacophore present in numerous biologically active molecules, including antimicrobial and anticancer agents. This document synthesizes available data to offer a detailed resource for researchers working with or considering this compound in drug discovery and development programs. While experimental data for this specific molecule is limited in publicly accessible literature, this guide provides predicted properties based on established chemical principles and data from closely related analogues, alongside a proposed, detailed synthetic protocol.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of essential biological molecules such as the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities associated with pyrimidine-containing compounds, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, underscore the importance of exploring novel derivatives. 2-(Pyrimidin-2-yl)acetamide belongs to this promising class of molecules, combining the versatile pyrimidine ring with an acetamide functional group, which can participate in various biological interactions, notably hydrogen bonding.
Molecular Structure and Physicochemical Properties
The structural framework of 2-(Pyrimidin-2-yl)acetamide consists of a pyrimidine ring linked at the 2-position to an acetamide moiety via a methylene bridge. This arrangement allows for rotational freedom around the C-C and C-N bonds, influencing the molecule's conformational landscape and its potential interactions with biological targets.
Predicted Physicochemical Data
Due to a scarcity of published experimental data for 2-(Pyrimidin-2-yl)acetamide, the following table summarizes key physicochemical properties, primarily based on computational predictions. These values provide a valuable starting point for experimental design and handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Predicted Boiling Point | 316.3 ± 25.0 °C | [1][2] |
| Predicted Density | 1.252 ± 0.06 g/cm³ | [1][2] |
| CAS Number | 1759-38-2 | N/A |
Note: The CAS number 1759-38-2 is associated with Cyclopropanecarboxylic acid and not 2-(Pyrimidin-2-yl)acetamide. The correct CAS number for 2-(Pyrimidin-2-yl)acetamide is 1220039-43-9. This guide will use the correct CAS number moving forward.
Solubility Profile (Predicted)
Based on the polarity of the pyrimidine and acetamide functionalities, 2-(Pyrimidin-2-yl)acetamide is expected to exhibit solubility in polar organic solvents.
| Solvent | Predicted Solubility |
| Water | Sparingly soluble to soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Slightly soluble |
| Chloroform | Slightly soluble |
The amide and pyrimidine nitrogens can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, suggesting some aqueous solubility. Its solubility in polar apathetic solvents like DMSO is anticipated to be high, making it a suitable solvent for biological assays and NMR studies.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.
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Pyrimidine Protons: The pyrimidine ring should exhibit a characteristic splitting pattern. The proton at the 5-position (H5) is expected to appear as a triplet, coupled to the two equivalent protons at the 4- and 6-positions (H4, H6). The H4 and H6 protons would appear as a doublet, coupled to H5.
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Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet. Based on data from analogous structures like 2-phenyl-N-(pyrazin-2-yl)acetamide, this singlet could be anticipated in the range of δ 3.5-4.0 ppm.[3]
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Amide Protons: The two protons of the primary amide (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insight into the carbon framework.
-
Pyrimidine Carbons: Three distinct signals are expected for the pyrimidine ring carbons. The carbon at the 2-position (C2), being attached to two nitrogen atoms and the acetamide group, will be the most downfield. The carbons at the 4- and 6-positions will be equivalent and appear as a single resonance, while the carbon at the 5-position will be a separate signal.
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Methylene Carbon: A single resonance is expected for the methylene carbon.
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Carbonyl Carbon: The carbonyl carbon of the acetamide group will appear as a characteristic downfield signal, typically in the range of δ 170-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Pyrimidin-2-yl)acetamide will be characterized by the vibrational frequencies of its functional groups.
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N-H Stretching: The primary amide will show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹.
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C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1690 cm⁻¹.
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C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137. Subsequent fragmentation may involve the loss of the acetamide group or cleavage of the pyrimidine ring.
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of 2-(Pyrimidin-2-yl)acetamide is not widely published, a plausible and efficient synthetic route can be proposed based on established methods for the preparation of similar pyrimidine derivatives.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
A common and effective method for the synthesis of 2-substituted pyrimidines involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine. In this proposed protocol, 2-chloropyrimidine would react with the enolate of acetamide.
Reaction Scheme:
Proposed Synthetic Workflow
Step-by-Step Methodology:
-
Preparation of the Nucleophile: To a solution of acetamide (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to ensure complete formation of the acetamide enolate.
-
Nucleophilic Substitution: The solution of the acetamide enolate is cooled back to 0 °C, and a solution of 2-chloropyrimidine (1.0 eq) in the same anhydrous solvent is added dropwise.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-(Pyrimidin-2-yl)acetamide.
Reactivity Profile
The reactivity of 2-(Pyrimidin-2-yl)acetamide is dictated by its constituent functional groups.
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Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, the acetamide substituent at the 2-position is not strongly activating or deactivating.
-
Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield 2-(pyrimidin-2-yl)acetic acid. The amide nitrogen can also be alkylated or acylated under appropriate conditions.
-
Methylene Bridge: The protons on the methylene bridge are weakly acidic and can be deprotonated by a strong base, allowing for further functionalization at this position.
Applications in Research and Drug Development
While specific biological activities for 2-(Pyrimidin-2-yl)acetamide are not extensively documented, its structural motifs are present in a wide range of pharmacologically active compounds. Pyrimidine acetamide derivatives have shown promise as:
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Antimicrobial Agents: The pyrimidine core is a key feature in many compounds with antibacterial and antifungal properties.[4]
-
Anticancer Agents: Numerous pyrimidine derivatives have been investigated as kinase inhibitors and cytotoxic agents against various cancer cell lines.[4][5]
-
Central Nervous System (CNS) Active Agents: Certain pyrimidine-containing molecules have shown activity as CNS depressants.[4]
The structure of 2-(Pyrimidin-2-yl)acetamide serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups provide handles for chemical modification, enabling the generation of libraries of related compounds for biological screening.
Conclusion
2-(Pyrimidin-2-yl)acetamide is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, structure, and a plausible synthetic route. While a lack of extensive experimental data necessitates the use of predicted values and analogies to related compounds, the information presented herein serves as a robust foundation for researchers and drug development professionals. Further experimental investigation into the physicochemical properties, spectroscopic characterization, and biological activities of this compound is warranted to fully elucidate its potential in the development of novel therapeutic agents.
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